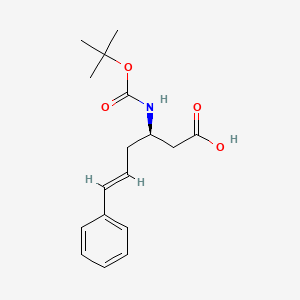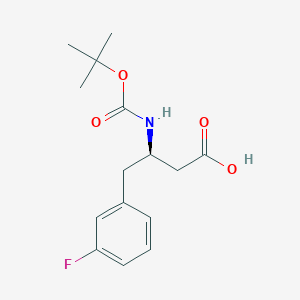
(R)-1-(4-叔丁基苯基)乙胺
概述
描述
®-1-(4-tert-butylphenyl)ethanamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
科学研究应用
®-1-(4-tert-butylphenyl)ethanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
作用机制
安全和危害
未来方向
The use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives has been extensively studied over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-tert-butylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of ®-1-(4-tert-butylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. Another approach involves the reductive amination of 4-tert-butylbenzaldehyde with an amine source in the presence of a reducing agent.
Industrial Production Methods: Industrial production of ®-1-(4-tert-butylphenyl)ethanamine may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of similar compounds by providing better control over reaction conditions and minimizing side reactions .
化学反应分析
Types of Reactions: ®-1-(4-tert-butylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: Reduction reactions can convert the compound back to its amine form from its oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid, halogens, and sulfuric acid are used for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of ®-1-(4-tert-butylphenyl)ethanone.
Reduction: Regeneration of ®-1-(4-tert-butylphenyl)ethanamine from its oxidized forms.
Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction.
相似化合物的比较
®-1-(4-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a tert-butyl group.
®-1-(4-ethylphenyl)ethanamine: Contains an ethyl group in place of the tert-butyl group.
®-1-(4-isopropylphenyl)ethanamine: Features an isopropyl group instead of the tert-butyl group.
Uniqueness: ®-1-(4-tert-butylphenyl)ethanamine is unique due to the steric hindrance and electronic effects imparted by the bulky tert-butyl group. This can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from its analogs .
属性
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDLUBTTHIVTP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427122 | |
| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511256-38-5 | |
| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














